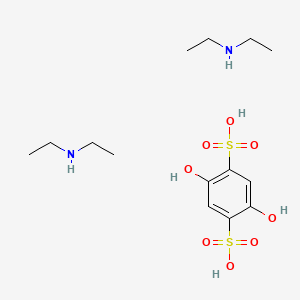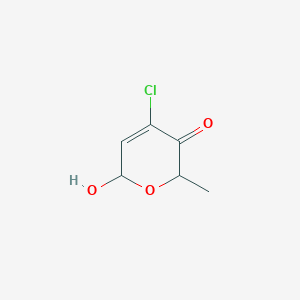
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-
Vue d'ensemble
Description
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- is an organic compound belonging to the pyranone family This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom The presence of a chlorine atom at the fourth position, a hydroxyl group at the sixth position, and a methyl group at the second position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-chloro-2-methylphenol, the compound can be synthesized through a series of steps including chlorination, hydroxylation, and cyclization.
Chlorination: The starting material, 2-methylphenol, is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the fourth position.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the sixth position.
Cyclization: The hydroxylated intermediate undergoes cyclization under acidic or basic conditions to form the pyran ring, resulting in the formation of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom at the fourth position can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides.
Major Products Formed
Oxidation: The major products include 4-chloro-6-oxo-2-methyl-2H-pyran-3(6H)-one.
Reduction: The major products include 4-chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one and 4-hydroxy-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.
Substitution: The major products depend on the substituent introduced, such as 4-amino-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.
Applications De Recherche Scientifique
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the sixth position and the chlorine atom at the fourth position play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-ethyl-
- 2H-Pyran-3(6H)-one, 4-bromo-6-hydroxy-2-methyl-
- 2H-Pyran-3(6H)-one, 4-chloro-6-methoxy-2-methyl-
Uniqueness
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group in the pyran ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
IUPAC Name |
4-chloro-2-hydroxy-6-methyl-2H-pyran-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-3-6(9)4(7)2-5(8)10-3/h2-3,5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKATFGIGUNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=CC(O1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607573 | |
| Record name | 4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66187-15-3 | |
| Record name | 4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



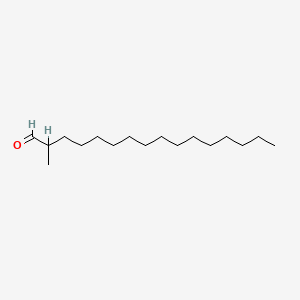
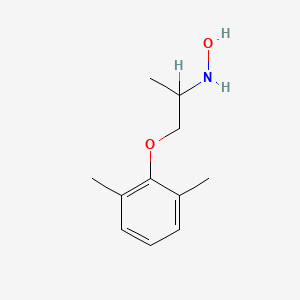
![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)
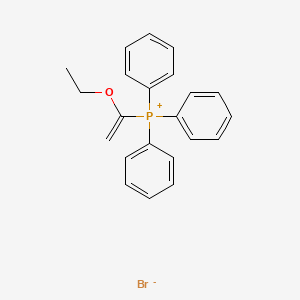
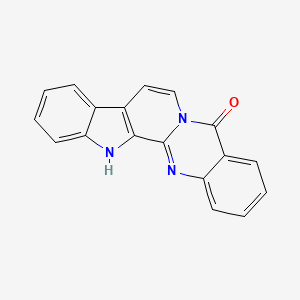
![4-Chloro-2-[imino(phenyl)methyl]aniline](/img/structure/B3061139.png)
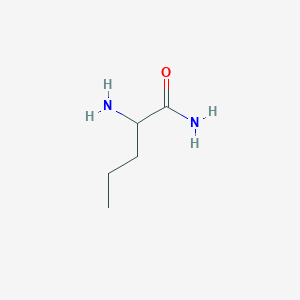
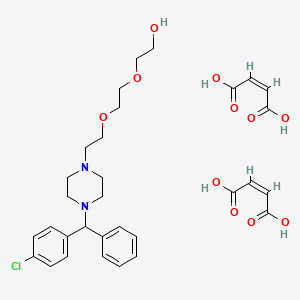
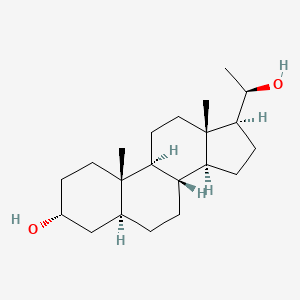
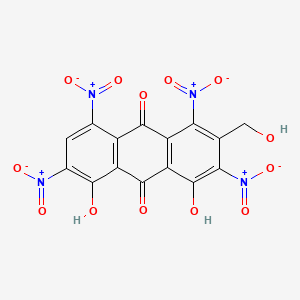
![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)

